As a metabolite, (Z)-10-hydroxyamitriptyline plays a role in scientific research, particularly in studies investigating the metabolism and pharmacokinetics of amitriptyline. Its presence and concentration in biological samples like urine and plasma are analyzed to understand how amitriptyline is processed in the body. This information helps researchers study the variability in individual responses to amitriptyline treatment, potentially influenced by factors like genetic variations in metabolizing enzymes. [, , , ]
(Z)-10-Hydroxyamitriptyline is a chemical compound that serves as a significant metabolite of amitriptyline, a well-known tricyclic antidepressant. This compound is characterized by the addition of a hydroxyl group at the 10th position of the amitriptyline structure, which alters its pharmacological properties and metabolic pathways. The compound's chemical identity is denoted by the CAS number 72402-20-1, and it plays a crucial role in understanding the metabolism and therapeutic effects of tricyclic antidepressants in clinical settings .
(Z)-10-Hydroxyamitriptyline is produced primarily through the metabolic conversion of amitriptyline within the human body. The metabolism involves hydroxylation processes facilitated by cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19, which are responsible for converting amitriptyline into various metabolites, including (Z)-10-hydroxyamitriptyline .
This compound falls under the category of secondary alcohols due to the presence of a hydroxyl group attached to a carbon atom that is also bonded to two other carbon atoms. It is classified as a tricyclic antidepressant metabolite, contributing to the pharmacological effects observed with amitriptyline usage.
The synthesis of (Z)-10-Hydroxyamitriptyline can be achieved through several methods, primarily focusing on the hydroxylation of amitriptyline. Key methods include:
The reaction conditions for synthesizing (Z)-10-Hydroxyamitriptyline require careful control over temperature and pressure to ensure high yields and purity. Industrially, continuous flow reactors may be utilized to enhance efficiency and scalability during production.
The molecular formula for (Z)-10-Hydroxyamitriptyline is C20H24N2O, with a molecular weight of approximately 312.42 g/mol. The structural representation includes a tricyclic framework characteristic of tricyclic antidepressants, with a hydroxyl group (-OH) attached at the 10th carbon position.
(Z)-10-Hydroxyamitriptyline can undergo various chemical reactions:
These reactions are often studied in laboratory settings to understand their implications in drug metabolism and pharmacology. The ability to manipulate these reactions allows for further exploration into developing new therapeutic agents based on the tricyclic framework.
Analytical techniques such as gas chromatography-mass spectrometry have been employed to quantify (Z)-10-Hydroxyamitriptyline levels in biological samples, aiding in understanding its pharmacokinetics and therapeutic implications .
(Z)-10-Hydroxyamitriptyline has several applications across various fields:
(Z)-10-Hydroxyamitriptyline (chemical name: 2-[3-(dimethylamino)propylidene]tricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol) is a stereochemically defined organic compound with the molecular formula C₂₀H₂₃NO and a molecular weight of 293.41 g/mol [1] [4]. It belongs to the dibenzocycloheptene class of compounds, characterized by two benzene rings connected via a seven-membered alicyclic ring system. The defining structural feature is the hydroxyl group at the C-10 position with Z (cis) stereochemistry relative to the tricyclic ring system. This configuration distinguishes it from its stereoisomer, (E)-10-hydroxyamitriptyline, which exhibits trans orientation [6] [9]. The compound's IUPAC name reflects its tricyclic structure and the spatial arrangement of substituents [4].
Key physicochemical properties include a calculated logP (partition coefficient) of 3.84, indicating moderate lipophilicity, and a polar surface area of 23.47 Ų, suggesting limited water solubility [4]. The molecule contains one hydrogen bond donor (the hydroxyl group) and two hydrogen bond acceptors (the hydroxyl oxygen and tertiary amine nitrogen). Its stereochemistry significantly influences its biological interactions and metabolic fate, as evidenced by enantioselective analytical methods [2]. The compound's stability and chromatographic behavior make it suitable for analysis using HPLC and GC techniques, as noted for its analytical standards [6] [9].
Table 1: Chemical Identifiers of (Z)-10-Hydroxyamitriptyline
Property | Value | Source |
---|---|---|
CAS Registry Number | Not formally assigned (Related E-isomer: 64520-05-4) | [6] [10] |
Molecular Formula | C₂₀H₂₃NO | [1] [4] |
Average Molecular Weight | 293.41 g/mol | [4] |
IUPAC Name | 2-[3-(dimethylamino)propylidene]tricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol | [4] |
SMILES | CN(C)CCC=C1C2=CC=CC=C2CC(O)C2=CC=CC=C12 | [4] |
InChI Key | GHWBJXOKAFHZAI-UHFFFAOYSA-N | [4] |
(Z)-10-Hydroxyamitriptyline is a significant phase I metabolite of the tricyclic antidepressant amitriptyline, formed primarily via hepatic cytochrome P450 (CYP)-mediated oxidation. The metabolic pathway involves two major enzymatic steps: Initial N-demethylation by CYP2C19 converts amitriptyline to nortriptyline (its active secondary amine metabolite). Subsequent hydroxylation at the benzylic C-10 position of either amitriptyline or nortriptyline is predominantly catalyzed by CYP2D6, yielding both (E)- and (Z)-isomers of 10-hydroxy metabolites [5] [7]. While the (E)-isomer generally predominates in humans, the (Z)-isomer is consistently detected in patient urine and blood samples, confirming its relevance in vivo [2] [7].
Enantioselective analysis reveals complex stereochemistry in this metabolism. (Z)-10-Hydroxyamitriptyline exists as a racemic mixture (containing both (+) and (-) enantiomers), with enantiomeric ratios varying significantly based on conjugation status. Studies in human urine demonstrate that unconjugated (Z)-10-hydroxyamitriptyline and its O-glucuronide conjugate show an excess of the (+)-enantiomer. In contrast, its N-glucuronide conjugate contains nearly equal proportions of both enantiomers [2]. This stereoselectivity indicates enantiomer-specific interactions with UDP-glucuronosyltransferase (UGT) enzymes during phase II metabolism.
The metabolite exhibits significantly reduced pharmacological activity compared to its parent drug, amitriptyline. Crucially, it possesses minimal affinity for muscarinic acetylcholine receptors, meaning it contributes negligibly to the anticholinergic side effects (e.g., dry mouth, constipation, blurred vision) commonly associated with tricyclic antidepressants [5] [7]. Its formation represents a detoxification pathway, diverting metabolism away from the active and potentially toxic nortriptyline.
(Z)-10-Hydroxyamitriptyline holds substantial importance across multiple research domains due to its role as a biomarker and its sensitivity to genetic and environmental factors influencing drug metabolism:
Pharmacogenetics and Personalized Medicine: The formation of (Z)-10-hydroxyamitriptyline is highly dependent on CYP2D6 activity, making it a valuable phenotypic marker for this polymorphic enzyme. Individuals carrying CYP2D6 alleles associated with reduced function (e.g., 10/10 common in East Asian populations) or loss of function (e.g., 4/4, 5/5 common in Europeans) exhibit significantly lower hydroxylation capacity. This results in reduced (Z)-10-hydroxyamitriptyline levels and an increased metabolic ratio (parent drug/metabolite concentration) in plasma or urine [5] [7]. Similarly, CYP2C19 poor metabolizers (carriers of 2/2, 2/3, or 3/3 alleles) exhibit reduced nortriptyline formation, indirectly impacting the substrate available for subsequent hydroxylation to (Z)-10-hydroxynortriptyline. Research demonstrates substantial interethnic variability in the frequencies of these alleles, explaining population differences in amitriptyline metabolism and response [5]. Understanding these relationships is critical for predicting individual variations in amitriptyline efficacy and toxicity risk.
Analytical Toxicology and Forensic Science: As a confirmed component of the human exposome detected in blood [4], (Z)-10-hydroxyamitriptyline is a key analyte in forensic toxicology. Its quantification, alongside amitriptyline, nortriptyline, and the (E)-10-hydroxy metabolite, provides crucial information for interpreting postmortem cases involving amitriptyline. Metabolic ratios (e.g., amitriptyline/nortriptyline, hydroxylated metabolites/parent drug) can indicate whether an individual had a genetically determined or drug-induced impairment in CYP2D6 or CYP2C19 function. This is vital for distinguishing between therapeutic use, accidental toxicity due to impaired metabolism, and intentional overdose [7]. Standardized analytical methods using HPLC or GC, often with chiral derivatizing agents like Mosher's reagent (R-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride), are essential for resolving and quantifying the (Z) and (E) isomers and their enantiomers in complex biological matrices [2] [6].
Drug Metabolism and Interaction Studies: (Z)-10-Hydroxyamitriptyline serves as a specific probe metabolite for studying CYP2D6 activity in vitro and in vivo. Investigating factors that alter its formation rate provides insights into:
Table 2: Key Research Applications of (Z)-10-Hydroxyamitriptyline
Research Area | Specific Application | Significance |
---|---|---|
Pharmacogenetics | Biomarker for CYP2D6 activity (phenotyping) | Predicts amitriptyline/nortriptyline exposure, guiding personalized dosing based on genotype/phenotype [5] [7] |
Forensic Toxicology | Interpretation of postmortem amitriptyline levels and metabolic ratios | Aids in distinguishing therapeutic use, toxicity, overdose; assesses impact of metabolic impairment [7] |
Drug Interaction Studies | Probe metabolite for assessing CYP2D6 inhibition or induction by co-administered drugs | Identifies potential pharmacokinetic interactions impacting amitriptyline safety/efficacy [5] |
Metabolic Profiling | Reference standard for enantioselective chromatography (HPLC/GC) | Enables quantification of stereoisomers in biological samples for research and clinical monitoring [2] [6] |
Receptor Pharmacology | Assessment of affinity for neurotransmitter transporters/receptors | Clarifies contribution to overall pharmacodynamics and side effect profile of amitriptyline therapy [5] [7] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1